non-5-enoic acid
Description
Non-5-enoic acid (systematic name: this compound) is a monounsaturated carboxylic acid with a nine-carbon chain (C₉H₁₆O₂) featuring a double bond at the fifth carbon position. Structurally, it is represented as CH₃(CH₂)₃CH=CH(CH₂)₂COOH.
Properties
CAS No. |
65541-05-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
non-5-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h4-5H,2-3,6-8H2,1H3,(H,10,11) |
InChI Key |
XEJITOJPSFRBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of non-5-enoyl chloride, which is prepared by reacting this compound with thionyl chloride (SOCl2). The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Another method involves the oxidation of non-5-enol, which can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . This process converts the alcohol group to a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of non-5-ynoic acid. This process uses a palladium catalyst under mild hydrogen pressure to selectively reduce the triple bond to a double bond, forming this compound . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Non-5-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and acetic acid as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Non-5-enoyl peroxide.
Reduction: Non-5-enol.
Substitution: Non-5-enoyl chloride and its derivatives.
Scientific Research Applications
Non-5-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of non-5-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can be incorporated into cell membranes, affecting membrane fluidity and function . It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Non-5-enoic acid can be compared to structurally and functionally related compounds, including nonanoic acid (C9:0), non-4-enoic acid, and 5-oxo-non-8-enoic acid (CAS 32764-92-4). Below is a detailed analysis:
Structural Analogs
Key Differences :
- Saturation vs. Unsaturation: Nonanoic acid (saturated) has a higher melting point than this compound due to stronger van der Waals forces.
- Double Bond Position: Non-4-enoic acid’s double bond at C4 may lead to different stereochemical outcomes in reactions (e.g., hydrogenation or oxidation) compared to this compound.
- Functional Group Diversity: 5-Oxo-non-8-enoic acid exhibits ketone reactivity (e.g., nucleophilic additions) absent in this compound, making it more versatile in synthesis .
Functional Analogs
- Hex-5-enoic Acid Ethyl Ester (CAS 5451-09-2): A six-carbon analog with an ester group. While shorter in chain length, it shares similar alkene-related reactivity (e.g., polymerization susceptibility) .
- 5-Aminolevulinic Acid (CAS 106-60-5): A biochemically relevant compound with an amino and ketone group. Unlike this compound, it participates in heme biosynthesis .
Industrial Relevance
- This compound’s unsaturated structure may enhance its utility in lubricant formulations or bio-based polymers, where flexibility from double bonds is advantageous.
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